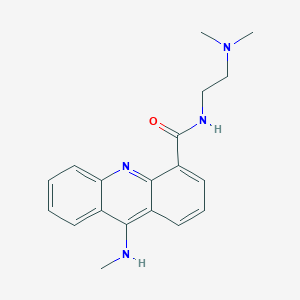

N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

89459-42-7 |

|---|---|

Molecular Formula |

C19H22N4O |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-9-(methylamino)acridine-4-carboxamide |

InChI |

InChI=1S/C19H22N4O/c1-20-17-13-7-4-5-10-16(13)22-18-14(17)8-6-9-15(18)19(24)21-11-12-23(2)3/h4-10H,11-12H2,1-3H3,(H,20,22)(H,21,24) |

InChI Key |

CBVKULYLFMNGTC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=CC=C(C2=NC3=CC=CC=C31)C(=O)NCCN(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of Acridine-4-carboxylic Acid Intermediate

The acridine-4-carboxylic acid intermediate is a key precursor. One established method involves:

- Reduction of acridone using an aluminum-mercury amalgam in the presence of potassium hydroxide in aqueous ethanol under reflux conditions.

- Reoxidation of the resulting acridane intermediate with ferric chloride (FeCl3) to yield acridine-4-carboxylic acid.

This method, however, has limitations due to harsh reduction conditions that can cause side reactions, such as cleavage of sensitive substituents (e.g., chlorine) on the acridine ring, and the intermediate acids have unpleasant properties (irritating vapors) that complicate handling.

Activation and Amide Formation

The acridine-4-carboxylic acid is then activated for amide bond formation by treatment with 1,1-carbonyldiimidazole (CDI) in dimethylformamide (DMF). This activation facilitates the coupling with N,N-dimethylethylenediamine , introducing the N-(2-(dimethylamino)ethyl) side chain to form the acridine-4-carboxamide.

Alternative Cyclization and Salt Formation Route

Another approach involves:

- Cyclization of suitable precursors (e.g., methyl acridine-4-carboxylate derivatives) using Lewis acids such as boron trifluoride (BF3) or its complexes (e.g., BF3 etherate or BF3-acetic acid complex) in solvents like ethyl acetate or dichloromethane.

- Formation of tetrafluoroborate salts as intermediates.

- Hydrolysis of esters under basic conditions to yield carboxylic acids.

- Subsequent amide formation with primary alkylamines (e.g., N,N-dimethylethylenediamine) in the presence of suitable binding agents.

This method allows for milder conditions and better control over substituent stability, making it preferable for derivatives with sensitive groups.

Final Purification and Salt Formation

The final compound is often isolated as a pharmaceutically acceptable salt, such as the dihydrochloride trihydrate, by:

- Precipitation with concentrated hydrochloric acid in a mixture of toluene and ethanol,

- Cooling and filtration to obtain crystalline salts,

- Recrystallization from ethanol-water mixtures to improve purity (up to 98% by HPLC).

Summary Table of Key Preparation Steps

| Step No. | Process Description | Reagents/Conditions | Notes/Comments |

|---|---|---|---|

| 1 | Reduction of acridone to acridine intermediate | Al-Hg amalgam, KOH, aqueous ethanol, reflux | Harsh conditions; limited for sensitive substituents; followed by FeCl3 oxidation |

| 2 | Activation of acridine-4-carboxylic acid | 1,1-Carbonyldiimidazole (CDI), DMF | Facilitates amide bond formation |

| 3 | Amide coupling with N,N-dimethylethylenediamine | N,N-Dimethylethylenediamine, heat (~120°C) | Removal of residual solvents by rotary evaporation; reaction under nitrogen |

| 4 | Cyclization via Lewis acid treatment (alternative) | BF3 or BF3 complexes, EtOAc or CH2Cl2 | Formation of tetrafluoroborate salt intermediates; milder and more versatile |

| 5 | Hydrolysis of ester to carboxylic acid | NaOH in aqueous ethanol, 50°C | Followed by neutralization and extraction |

| 6 | Salt formation and purification | Concentrated HCl, EtOH, toluene, cooling | Produces dihydrochloride trihydrate salt; recrystallization for purity |

Research Findings and Considerations

- The stringent reduction conditions in the classical method limit the synthesis of analogs with oxidizable substituents on the acridine ring, such as chloro-substituted derivatives, due to side reactions like chlorine cleavage.

- The intermediate acridine-carboxylic acids are volatile and cause irritation, which restricts their handling and large-scale use.

- The Lewis acid-mediated cyclization and subsequent salt formation provide a more controlled and scalable route, with better yields and fewer side reactions.

- The use of 1,1-carbonyldiimidazole (CDI) is a common and effective method for activating carboxylic acids for amide bond formation in this context.

- Final purification steps involving salt formation and recrystallization are critical for obtaining high-purity pharmaceutical-grade material.

Chemical Reactions Analysis

Types of Reactions

N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives.

Reduction: Reduction reactions can modify the acridine ring or the amino groups.

Substitution: The compound can undergo substitution reactions, particularly at the amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include various derivatives of the parent compound, such as N-oxide derivatives, reduced acridine compounds, and substituted acridine derivatives .

Scientific Research Applications

N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of acridine derivatives in various chemical reactions.

Medicine: It is being investigated as a potential antitumor agent due to its cytotoxic effects on cancer cells.

Mechanism of Action

The mechanism of action of N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide involves its interaction with DNA. The compound intercalates into the DNA strands, disrupting the normal function of topoisomerases I and II. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death . The dual inhibition of topoisomerases I and II is a unique feature that enhances its cytotoxic effects .

Comparison with Similar Compounds

DNA Binding Affinity and Thermodynamics

AAC’s DNA binding affinity is significantly influenced by its cationic charge and substituent positioning. Key comparisons include:

- AAC vs. DACA: AAC’s 9-methylamino group increases its charge to +2, resulting in a 6-fold higher DNA binding affinity than DACA. The entropy-driven binding of AAC suggests stronger electrostatic interactions, whereas DACA relies more on van der Waals forces .

- AAC vs. m-AMSA : m-AMSA, a clinically tested acridine, binds DNA with ~40-fold lower affinity than AAC. The methoxy group in m-AMSA sterically hinders intercalation, reducing potency .

Substituent Position and Antitumor Activity

Substitutions at the 5- or 7-position on the acridine ring critically affect in vivo efficacy:

| Compound | Substituent Position | Electron Nature | In Vivo Solid Tumor Activity |

|---|---|---|---|

| 5-NO₂-AAC | 5 | Electron-withdrawing | Yes |

| 7-Cl-AAC | 7 | Neutral | No |

| AAC (unsubstituted) | - | - | Limited |

- 5-Substituted Derivatives: Electron-withdrawing groups (e.g., NO₂) at the 5-position render the acridine core uncharged at physiological pH, improving tissue penetration and solid-tumor activity .

- 7-Substituted Derivatives : These retain DNA binding but lack in vivo efficacy, likely due to unfavorable pharmacokinetics .

Pharmacokinetic and Structural Modifications

- Morpholinyl Analogue (CAS 91549-84-7): Replacing the dimethylaminoethyl side chain with a morpholinyl group increases molecular weight (350.42 g/mol) and alters solubility. While this derivative maintains DNA binding, its antitumor profile remains uncharacterized .

- Butyl Chain Analogues: Extending the side chain to a butyl group (e.g., 9-amino-N-[4-(dimethylamino)butyl]acridine-4-carboxamide) reduces DNA affinity, highlighting the importance of side chain length .

Biological Activity

N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide, commonly referred to as DACA, is a synthetic compound that has garnered attention for its potential as an antitumor agent. This article provides a comprehensive overview of its biological activity, pharmacokinetics, metabolism, and therapeutic implications based on diverse research findings.

Overview of DACA

DACA belongs to the class of acridine derivatives, which are known for their DNA-intercalating properties. It functions as a topoisomerase inhibitor, specifically targeting both topoisomerase I and II enzymes, which are crucial for DNA replication and transcription. This dual inhibition is significant because it enhances the compound's cytotoxic effects against various cancer cell lines.

DACA exerts its antitumor effects primarily through the following mechanisms:

- DNA Intercalation : DACA intercalates into DNA, disrupting the double helix structure and interfering with the normal function of topoisomerases. This leads to DNA strand breaks and ultimately induces apoptosis in cancer cells .

- Topoisomerase Inhibition : By inhibiting topoisomerases I and II, DACA prevents the unwinding of DNA necessary for replication and transcription, thereby stalling cell division and promoting cell death .

Cytotoxicity Studies

Research has demonstrated that DACA exhibits significant cytotoxicity against various tumor cell lines. In vitro studies have shown IC50 values in the low micromolar range, indicating potent antitumor activity. The structure-activity relationship (SAR) studies suggest that modifications to the acridine core can enhance or diminish its biological activity .

Clinical Trials and Metabolism

DACA has undergone clinical evaluation in Phase I trials. A study involving 24 patients with advanced cancers assessed the pharmacokinetics of carbon-11 labeled DACA ([11C]DACA). Key findings include:

- Absorption and Distribution : DACA demonstrated rapid absorption with significant uptake in tumor tissues compared to normal tissues. The area under the curve (AUC) indicated higher concentrations in tumors during phase I studies .

- Metabolite Profile : The primary metabolite identified was DACA-N-oxide-9(10H)acridone, accounting for a substantial portion of urinary excretion. Other minor metabolites included N-monomethyl-DACA-9(10H)acridone and DACA-9(10H)acridone .

Comparative Biodistribution

A comparative study involving [11C]DACA highlighted interspecies differences in metabolism. Human liver preparations exhibited lower intrinsic clearance compared to rodent models, suggesting that human pharmacokinetics may not be accurately predicted by animal studies .

| Species | Vmax (mL/min/mg protein) | Km (μM) | Intrinsic Clearance (Vmax/Km) |

|---|---|---|---|

| Human | 0.27 - 0.35 | 28.3 | Low |

| Rat | Higher | 4.5 | High |

| Guinea Pig | Higher | 0.15 | Very High |

Case Studies

- Phase I Clinical Trials : In a study involving patients with advanced cancer, pharmacokinetic data revealed significant tumor uptake of [11C]DACA, with a moderate correlation between tumor blood flow and drug activity .

- Metabolism Studies : Investigations into the metabolism of DACA indicated that aldehyde oxidase plays a major role in its elimination, with variations observed across species which complicate predictive modeling for human drug interactions .

Q & A

Basic: How is N-(2-(Dimethylamino)ethyl)-9-(methylamino)acridine-4-carboxamide synthesized and characterized?

Methodological Answer:

The compound is synthesized via a multi-step process. A key intermediate, 9-(methylamino)acridine-4-carboxylic acid, is functionalized at the carboxamide position using reactive derivatives like acid chlorides. For example, coupling with N,N-dimethylaminoethylamine is achieved under anhydrous conditions (e.g., DCM as solvent) using coupling agents such as EDCI or HOBt. Post-synthesis, purification involves column chromatography with gradients of polar solvents (e.g., methanol in dichloromethane) . Characterization includes:

- NMR Spectroscopy : 1H and 13C NMR confirm substituent positions and purity (e.g., δ 2.2–2.5 ppm for dimethylamino protons) .

- HRMS : Validates molecular weight (e.g., m/z 365.18 [M+H]+) .

- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .

Basic: What is the mechanism of DNA interaction for this compound?

Methodological Answer:

The compound binds DNA via intercalation and minor groove interactions , as demonstrated by absorbance spectroscopy and competitive binding assays. Thermodynamic studies show:

- Binding Affinity : Enhanced by the +2 charge of the amino-substituted acridine (e.g., 6× stronger than non-amino analogs) due to electrostatic interactions with DNA phosphate backbone .

- Groove Preference : Minor groove binding is confirmed using glycosylated T4 DNA and distamycin competition assays, where binding is disrupted by minor groove blockers .

- Intercalation : Fluorescence quenching and ethidium bromide displacement assays quantify intercalative strength (e.g., Kd ~10⁶ M⁻¹) .

Advanced: How do substituent positions (e.g., 5- vs. 7-substituted) impact antitumor activity?

Methodological Answer:

5-Substituted derivatives exhibit superior in vivo activity compared to 7-substituted analogs due to:

- DNA Binding Selectivity : 5-substituents (e.g., Cl, NO₂) enhance intercalation strength and sequence specificity, measured via ethidium displacement assays .

- Physicochemical Properties : Electron-withdrawing groups at the 5-position reduce acridine ring charge at physiological pH, improving membrane permeability (log P ~2.5 vs. ~1.8 for 7-substituted) .

- In Vivo Efficacy : 5-Substituted derivatives show 70–90% inhibition of Lewis lung carcinoma growth in mice, while 7-substituted analogs lack solid-tumor activity despite similar in vitro cytotoxicity .

Advanced: Why do some studies report contradictory roles of topoisomerase II inhibition?

Methodological Answer:

The compound exhibits dose-dependent dual effects on topoisomerase II:

- Low Concentrations (IC₅₀ < 1 μM): Stabilize the topoisomerase II-DNA cleavable complex, enhancing DNA strand breaks (e.g., 2-fold increase in DNA damage in HCT-8 cells) .

- High Concentrations (>10 μM): Act as catalytic inhibitors, blocking enzyme activity via competitive binding (e.g., reduced DNA cleavage in gel electrophoresis assays) .

This duality arises from differential ligand-DNA-enzyme ternary complex stability, validated using plasmid relaxation assays .

Advanced: How can researchers resolve discrepancies between DNA-binding affinity and cytotoxicity data?

Methodological Answer:

Discrepancies arise due to factors beyond DNA binding:

- Cellular Uptake : Compounds with higher log P values (e.g., amino-DACA, log P = 2.1) show better membrane penetration, quantified via intracellular fluorescence assays .

- Subcellular Localization : Confocal microscopy reveals nuclear accumulation correlates with cytotoxicity (e.g., 90% cell death in P388 leukemia cells vs. 50% for cytoplasmic-localized analogs) .

- Off-Target Effects : RNA synthesis inhibition (IC₅₀ ~5 μM) and mitochondrial toxicity (JC-1 assay) contribute to cytotoxicity independently of DNA binding .

Basic: What experimental models are used to evaluate antitumor efficacy?

Methodological Answer:

- In Vitro :

- In Vivo :

Advanced: How are physicochemical properties optimized for in vivo solid-tumor activity?

Methodological Answer:

- Charge Modulation : Derivatives with pKa ~7.4 (e.g., 5-nitro substituent) exist as monocations, enhancing tissue distribution (e.g., 3× higher tumor-to-plasma ratio) .

- Solubility-Permeability Balance : Salt forms (e.g., hydrochloride) improve aqueous solubility (e.g., 15 mg/mL vs. 2 mg/mL free base) without compromising log P .

- Metabolic Stability : Microsomal assays (e.g., t½ >60 min in rat liver microsomes) guide structural modifications (e.g., methylamino → ethylamino) .

Basic: What analytical techniques validate compound stability under physiological conditions?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.